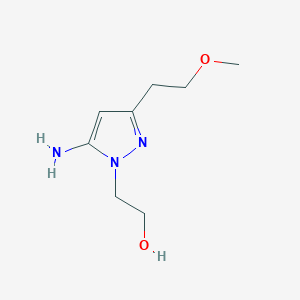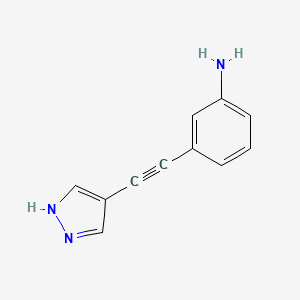
PIM inhibitor 1 (phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIM inhibitor 1 (phosphate) is a compound that targets the PIM-1 kinase, a member of the proviral integration site for Moloney murine leukemia virus (PIM) kinase family. PIM-1 kinase is a serine/threonine protein kinase involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. It is highly expressed in cancer cells and plays a significant role in oncogenesis, making it a promising target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PIM inhibitor 1 (phosphate) typically involves the following steps:
Formation of the core structure: The core structure of the inhibitor is synthesized using a series of organic reactions, such as condensation, cyclization, and substitution reactions.
Phosphorylation: The core structure is then phosphorylated using phosphorylating agents like phosphorus oxychloride or phosphoric acid under controlled conditions to obtain the phosphate derivative.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of PIM inhibitor 1 (phosphate) involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance production efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
PIM inhibitor 1 (phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; electrophiles like alkyl halides; solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
PIM inhibitor 1 (phosphate) exerts its effects by binding to the ATP-binding site of PIM-1 kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in cell survival, proliferation, and apoptosis. The compound specifically targets the catalytic domain of PIM-1 kinase, leading to the disruption of key signaling pathways such as the JAK/STAT and NF-κB pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PIM inhibitor 2: Another PIM kinase inhibitor with a similar mechanism of action but different chemical structure.
PIM inhibitor 3: Targets multiple PIM kinase isoforms, including PIM-1, PIM-2, and PIM-3.
PIM inhibitor 4: A dual inhibitor that targets both PIM kinases and other related kinases.
Uniqueness
PIM inhibitor 1 (phosphate) is unique due to its high selectivity for PIM-1 kinase and its phosphate derivative, which enhances its solubility and bioavailability. This makes it a valuable tool for studying PIM-1 kinase-specific functions and for developing targeted cancer therapies .
Eigenschaften
Molekularformel |
C26H29F3N5O7P |
|---|---|
Molekulargewicht |
611.5 g/mol |
IUPAC-Name |
N-[4-(3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid |
InChI |
InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4) |
InChI-Schlüssel |
CYYVLFVRZDZABX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)




![2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride](/img/structure/B13638733.png)

![3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13638741.png)



